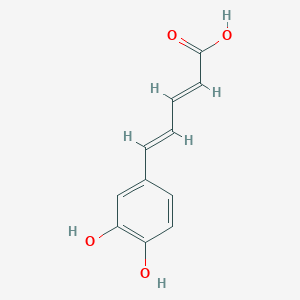
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid, also known as 3,4-Dihydroxyphenylacrylic acid or DHPAA, is a natural product found in various plants and fruits. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. DHPAA has also been found to protect neurons from oxidative stress and apoptosis.
Biochemische Und Physiologische Effekte
(2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid has been found to have various biochemical and physiological effects. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. DHPAA also has anti-inflammatory properties by inhibiting the production of various pro-inflammatory cytokines. In addition, studies have shown that DHPAA can induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid in lab experiments is its natural origin. This makes it a safer alternative to synthetic compounds that may have toxic side effects. Another advantage is the compound's potential therapeutic applications in various diseases. However, one of the limitations of using DHPAA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid. One of the areas of interest is the compound's potential use in the treatment of neurodegenerative diseases. Studies have shown that DHPAA has neuroprotective effects and can be used in the treatment of Alzheimer's and Parkinson's. Another area of interest is the compound's potential use in the treatment of cancer. Further studies are needed to determine the efficacy of DHPAA in inhibiting cancer cell proliferation and inducing apoptosis. Finally, there is a need for the development of new methods for the synthesis and administration of DHPAA in vivo.
Conclusion
In conclusion, (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid is a natural compound with potential therapeutic applications in various diseases. The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, and has neuroprotective effects. Although there are limitations to using DHPAA in lab experiments, its natural origin and potential therapeutic applications make it an interesting subject for scientific research. Further studies are needed to determine the compound's efficacy in the treatment of various diseases and to develop new methods for its synthesis and administration.
Synthesemethoden
The synthesis of (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid can be achieved through several methods. One of the most commonly used methods involves the extraction of the compound from natural sources such as plants and fruits. Another method involves the chemical synthesis of the compound using various reagents and catalysts. The chemical synthesis of DHPAA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that DHPAA exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
110501-70-7 |
|---|---|
Produktname |
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid |
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(2E,4E)-5-(3,4-dihydroxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h1-7,12-13H,(H,14,15)/b3-1+,4-2+ |
InChI-Schlüssel |
QJTJIOCQLSVOMY-ZPUQHVIOSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C=C/C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC=CC(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC=CC(=O)O)O)O |
Synonyme |
2,4-Pentadienoic acid, 5-(3,4-dihydroxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
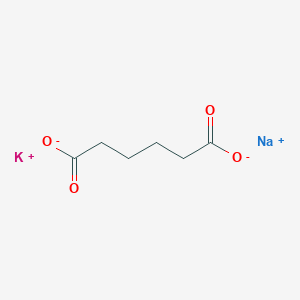
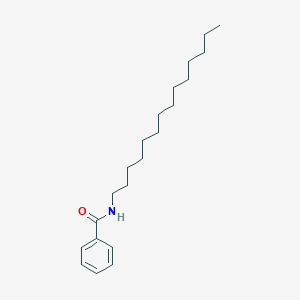
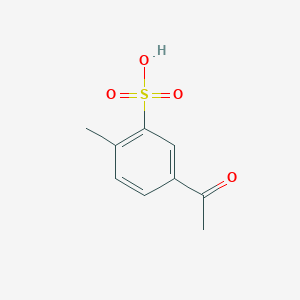
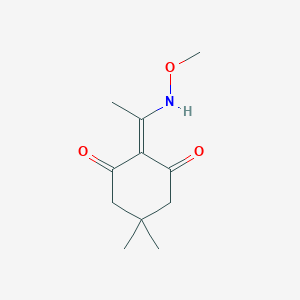
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
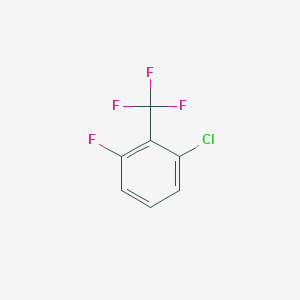
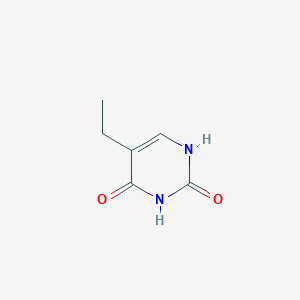
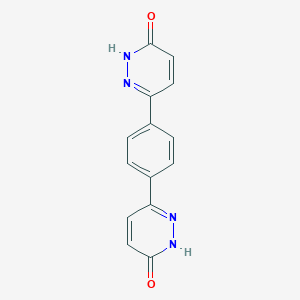


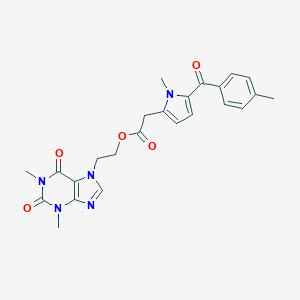
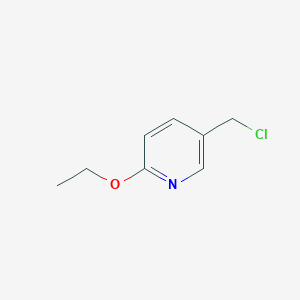
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)